N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including thiazoles and pyridazines, are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. Research in this area focuses on developing novel synthetic routes to create diverse heterocyclic scaffolds that can serve as the backbone for the development of new drugs with improved pharmacological profiles. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties, highlighting the utility of complex heterocyclic systems in drug discovery (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Kinase Inhibition for Cancer Therapy
The design and discovery of selective kinase inhibitors are critical in cancer therapy, as these enzymes play pivotal roles in signaling pathways that regulate cell growth, differentiation, and survival. Studies on compounds like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) have shown promising results in inhibiting the Met kinase superfamily, demonstrating the importance of structural specificity in targeting cancer pathways (G. M. Schroeder et al., 2009).
Antimicrobial Agents
The development of new antimicrobial agents to combat resistant strains of bacteria and fungi is a critical area of research. Compounds with thiazole moieties have been explored for their potential antibacterial and antifungal activities, illustrating the role of chemical modification in enhancing microbial inhibition. Research into fluoroquinolone-based 4-thiazolidinones, for instance, showcases efforts to derive compounds with significant antimicrobial properties, offering insights into the structural requirements for microbial targeting (N. Patel, S. D. Patel, 2010).
Diagnostic Imaging
In the field of diagnostic imaging, particularly positron emission tomography (PET), the synthesis of labeled compounds to act as tracers for imaging specific biological targets is vital. Studies focusing on carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives aim to develop new tracers for imaging p38α mitogen-activated protein kinase, which is involved in inflammatory responses and is a target for drug development (Min Wang, Mingzhang Gao, Q. Zheng, 2014).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Without specific information on “N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide”, it’s difficult to describe its exact mode of action. Thiazole derivatives typically interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-14-20(29-22(23-14)16-6-4-3-5-7-16)21(27)24-17-10-8-15(9-11-17)18-12-13-19(28-2)26-25-18/h3-13H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHDFAQZXPYQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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